molecular formula C10H11NO4 B14358350 Dimethyl 5-methylpyridine-2,4-dicarboxylate CAS No. 90275-71-1

Dimethyl 5-methylpyridine-2,4-dicarboxylate

Cat. No.: B14358350
CAS No.: 90275-71-1
M. Wt: 209.20 g/mol
InChI Key: MGZGJPNYNRTTKA-UHFFFAOYSA-N
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Description

Dimethyl 5-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methyl group on the pyridine ring can undergo halogenation, such as bromination, using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use NBS in the presence of an initiator like azobisisobutyronitrile (AIBN).

Major Products Formed

    Oxidation: 5-methylpyridine-2,4-dicarboxylic acid.

    Reduction: 5-methylpyridine-2,4-dimethanol.

    Substitution: 5-bromomethylpyridine-2,4-dicarboxylate.

Scientific Research Applications

Dimethyl 5-methylpyridine-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound undergoes free radical initiation, where the methyl group on the pyridine ring is substituted by a halogen atom. This process involves the formation of a radical intermediate, which then reacts with the halogenating agent to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-methylpyridine-2,3-dicarboxylate: Similar in structure but differs in the position of the carboxylate groups.

    Dimethyl 2,6-pyridinedicarboxylate: Another derivative with carboxylate groups at different positions on the pyridine ring.

Uniqueness

Dimethyl 5-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the carboxylate groups affects the compound’s chemical behavior, making it suitable for specific synthetic and research purposes.

Properties

CAS No.

90275-71-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

dimethyl 5-methylpyridine-2,4-dicarboxylate

InChI

InChI=1S/C10H11NO4/c1-6-5-11-8(10(13)15-3)4-7(6)9(12)14-2/h4-5H,1-3H3

InChI Key

MGZGJPNYNRTTKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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